molecular formula C8H8BrF2NO B8017717 2-Bromo-4-(2,2-difluoroethoxy)aniline

2-Bromo-4-(2,2-difluoroethoxy)aniline

Cat. No.: B8017717
M. Wt: 252.06 g/mol
InChI Key: VTJGPKIUKSNXOL-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8BrF2NO. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 2-position and a 2,2-difluoroethoxy group at the 4-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,2-difluoroethoxy)aniline typically involves the following steps:

    Nitration of Aniline: Aniline is first nitrated to form 2-nitroaniline.

    Bromination: The nitro group is then reduced to an amino group, followed by bromination at the 2-position to yield 2-bromoaniline.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and bromination, and the employment of more efficient catalysts and solvents to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,2-difluoroethoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling: Palladium catalysts with boronic acids under mild conditions.

Major Products

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-(2,2-difluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2-difluoroethoxy)aniline involves its interaction with various molecular targets. The bromine and difluoroethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(2,2-difluoroethoxy)aniline is unique due to the presence of both bromine and difluoroethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2-bromo-4-(2,2-difluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO/c9-6-3-5(1-2-7(6)12)13-4-8(10)11/h1-3,8H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJGPKIUKSNXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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